molecular formula C18H20Br2 B14594551 1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] CAS No. 61390-67-8

1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]

Cat. No.: B14594551
CAS No.: 61390-67-8
M. Wt: 396.2 g/mol
InChI Key: RSMZXWZVZYTVFJ-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2. It consists of a butane-1,4-diyl linker connecting two 4-(bromomethyl)benzene groups. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] can be synthesized through a bromination reaction. One common method involves the reaction of 1,4-dibromobutane with 4-(bromomethyl)benzene in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures, around 110°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.

    Industrial Applications: The compound is utilized in the manufacture of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)benzene: Similar structure but lacks the butane-1,4-diyl linker.

    1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linker instead of butane-1,4-diyl.

    1,1’-(1,4-Dimethyl-1-butene-1,4-diyl)bisbenzene: Features a dimethylbutene linker.

Uniqueness

1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is unique due to its butane-1,4-diyl linker, which imparts specific physical and chemical properties. This structural feature allows for greater flexibility and reactivity compared to similar compounds with different linkers .

Properties

CAS No.

61390-67-8

Molecular Formula

C18H20Br2

Molecular Weight

396.2 g/mol

IUPAC Name

1-(bromomethyl)-4-[4-[4-(bromomethyl)phenyl]butyl]benzene

InChI

InChI=1S/C18H20Br2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H,1-4,13-14H2

InChI Key

RSMZXWZVZYTVFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)CBr)CBr

Origin of Product

United States

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